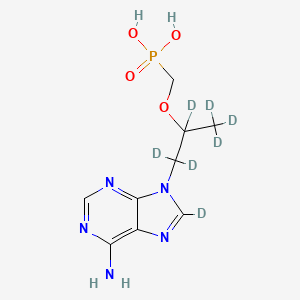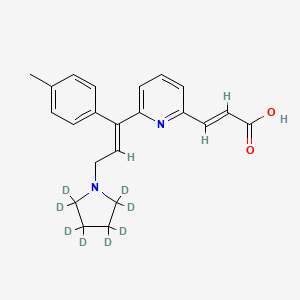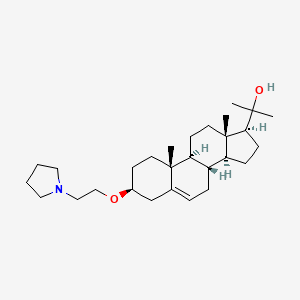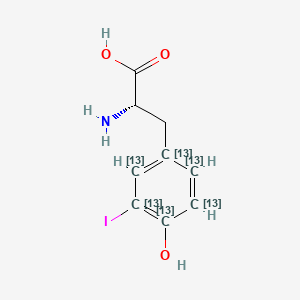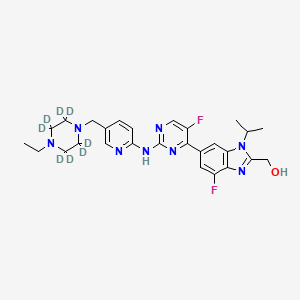
Abemaciclib metabolite M20-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abemaciclib metabolite M20-d8 is a deuterium-labeled derivative of Abemaciclib metabolite M20. Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. This compound is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib metabolite M20-d8 involves the incorporation of deuterium atoms into the structure of Abemaciclib metabolite M20. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for the preparation of this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This includes the use of high-purity deuterated reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Abemaciclib metabolite M20-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450 3A4, which is involved in the hepatic metabolism of Abemaciclib .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve physiological pH and temperature, as well as the presence of cofactors and coenzymes that facilitate the enzymatic reactions .
Major Products: The major products formed from the reactions of this compound include various hydroxylated and desethylated derivatives. These metabolites retain the biological activity of the parent compound and contribute to its overall pharmacological effects .
科学研究应用
Abemaciclib metabolite M20-d8 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib. It is also used in drug metabolism studies to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of Abemaciclib . Additionally, this compound is used in the development of analytical methods for the quantification of Abemaciclib and its metabolites in biological samples .
作用机制
Abemaciclib metabolite M20-d8 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in the regulation of the cell cycle by phosphorylating the retinoblastoma protein, which controls the progression from the G1 to the S phase of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells .
相似化合物的比较
Similar Compounds: Similar compounds to Abemaciclib metabolite M20-d8 include other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. These compounds also target cyclin-dependent kinases 4 and 6 and are used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Uniqueness: this compound is unique in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties. This makes this compound a valuable tool in drug metabolism and pharmacokinetic research .
属性
分子式 |
C27H32F2N8O |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)/i7D2,8D2,9D2,10D2 |
InChI 键 |
KUJBDJBMXOTNIT-UFBJYANTSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
规范 SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


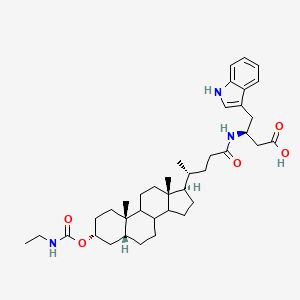

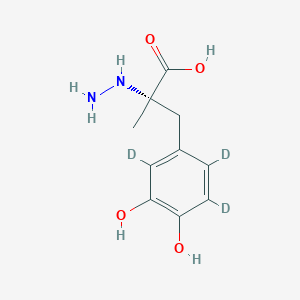



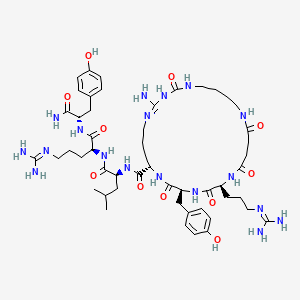
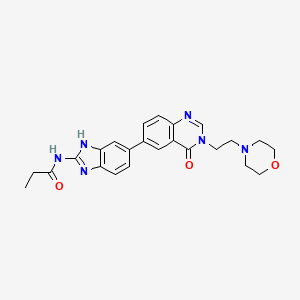
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
